1-(2-bromobenzoyl)-3-phenylpyrrolidine 1-(2-bromobenzoyl)-3-phenylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 402777-61-1
VCID: VC11912798
InChI: InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2
SMILES: C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
Molecular Formula: C17H16BrNO
Molecular Weight: 330.2 g/mol

1-(2-bromobenzoyl)-3-phenylpyrrolidine

CAS No.: 402777-61-1

Cat. No.: VC11912798

Molecular Formula: C17H16BrNO

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromobenzoyl)-3-phenylpyrrolidine - 402777-61-1

Specification

CAS No. 402777-61-1
Molecular Formula C17H16BrNO
Molecular Weight 330.2 g/mol
IUPAC Name (2-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Standard InChI Key ZUEVQEVIOYNMBD-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
Canonical SMILES C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Introduction

Structural Characteristics

The molecular formula of 1-(2-bromobenzoyl)-3-phenylpyrrolidine is C₁₈H₁₇BrN₂O, with a molecular weight of 373.25 g/mol. Key structural features include:

  • Pyrrolidine core: A five-membered saturated amine ring contributing to stereochemical diversity and conformational flexibility .

  • 2-Bromobenzoyl group: Attached to the nitrogen atom, this moiety introduces electron-withdrawing effects and potential halogen bonding interactions .

  • 3-Phenyl substituent: Enhances lipophilicity and π-π stacking capabilities, critical for biological activity .

A crystallographic study of a related compound, 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, revealed an envelope conformation for the pyrrolidine ring and intermolecular N–H⋯O hydrogen bonding, suggesting similar packing behavior for the target compound .

Synthesis Strategies

Cycloalkylation and Acylation

A common route involves cycloalkylation of precursors such as N-(3-chloropropyl) derivatives followed by acylation with 2-bromobenzoyl chloride. For example:

  • Cycloalkylation: Reacting N-(3-chloropropyl)-substituted intermediates under phase-transfer conditions to form the pyrrolidine ring .

  • Acylation: Introducing the 2-bromobenzoyl group via nucleophilic acyl substitution .

Metal-Free Catalysis

A three-component reaction using iodine/K₂CO₃ catalysis offers a sustainable alternative. This method condenses aldehydes, glycine esters, and chalcones to form multisubstituted pyrrolidines, though adaptation for specific substituents is required .

Table 1: Comparative Synthesis Methods

MethodYield (%)Key ReagentsAdvantages
Cycloalkylation 84–89KOtBu, sulfolaneHigh diastereoselectivity
Iodine/K₂CO₃ 85–93I₂, THFMetal-free, mild conditions
Rhodium Catalysis 45–61Rh(I), boronic estersFunctional group tolerance

Physicochemical Properties

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) due to the bromobenzoyl group .

  • Melting Point: Estimated 160–165°C based on analogues like 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide (m.p. 132–134°C) .

  • Spectroscopic Data:

    • ¹H NMR: Aromatic protons (δ 7.2–7.6 ppm), pyrrolidine CH₂ (δ 2.5–3.5 ppm) .

    • IR: C=O stretch ~1,680 cm⁻¹, C-Br stretch ~560 cm⁻¹.

Biological Activity and Applications

Catalytic Applications

The pyrrolidine scaffold serves as a ligand in asymmetric catalysis. For example, pyrrolidine-based organocatalysts facilitate enantioselective C–H functionalization .

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis .

  • Drug Development: Optimizing pharmacokinetic properties through structural modifications (e.g., fluorination) .

  • Materials Science: Exploring applications in organic electronics due to π-conjugated systems .

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